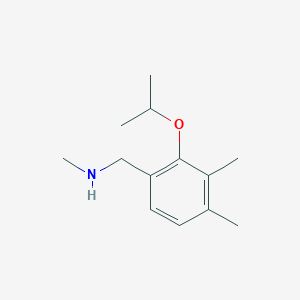
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an isopropoxy group, two methyl groups on the phenyl ring, and a methylmethanamine group
Métodos De Preparación
The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It helps in understanding the mechanisms of action of various biological processes.
Medicine: In medicine, it has potential applications in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-(2-Isopropoxy-3,4-dimethylphenyl)boronic acid and 1-(2-Isopropoxy-3,4-dimethylphenyl)(methyl)sulfane
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure allows it to interact with different molecular targets compared to its analogs.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3 |
Clave InChI |
FJDUNNGSFVOBFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CNC)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
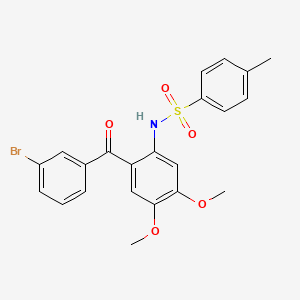
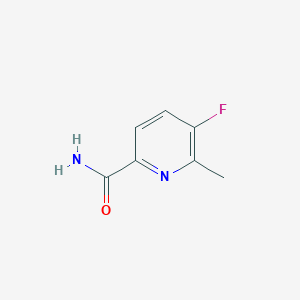
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
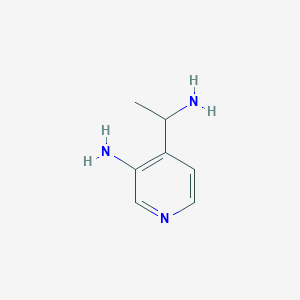
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
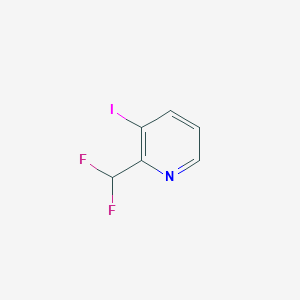
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)

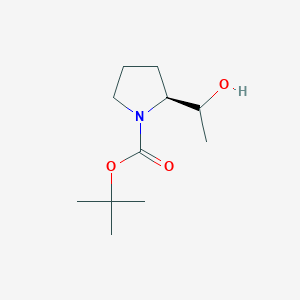
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)


